molecular formula C17H14N2O3S B4666844 N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

Cat. No. B4666844
M. Wt: 326.4 g/mol
InChI Key: AROQLDIDSSOWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is a compound that has been synthesized and studied for its potential in various applications. This compound features a combination of thiophene and furan rings, which are of significant interest in the development of pharmaceuticals and materials due to their unique properties.

Synthesis Analysis

The synthesis of N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide and related compounds involves multiple steps, including the interaction of N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with 3-amino-3-thioxopropananilides under Michael reaction conditions. Further alkylation of the products has been achieved to synthesize derivatives with varying substituents (Dyachenko, Krasnikov, & Khorik, 2008).

Molecular Structure Analysis

Studies involving N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a compound with structural similarities, have provided detailed insights into the molecular structure through spectroscopic characterization and crystal structure determination. These analyses highlight the importance of intramolecular hydrogen bonding in stabilizing the compound's structure (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

The chemical reactivity of thiophene derivatives, including N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, encompasses a variety of reactions. These reactions are pivotal for the synthesis of compounds with potential antimicrobial and antinociceptive activities, as demonstrated in studies exploring the synthesis and activity of Schiff bases derived from thiophene-3-carboxamide (Arora, Saravanan, Mohan, & Bhattacharjee, 2012; Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Physical Properties Analysis

The physical properties, including solvatochromism and crystallochromism, of aromatic amino ketones containing furan and thiophene rings, provide a foundation for understanding the behavior of N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide in various environments. These properties are essential for applications in material science and pharmaceutical formulation (El-Sayed, Müller, Rheinwald, Lang, & Spange, 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents and conditions, play a crucial role in the synthesis and functionalization of thiophene-2-carboxamide derivatives. The synthesis approach often involves reactions with organic reagents under varying conditions to introduce different functional groups, expanding the compound's utility in various fields (Ahmed, 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various proteins and enzymes are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Information on a compound’s toxicity, flammability, and environmental impact can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-[4-(furan-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-16(18-11-14-3-1-9-22-14)12-5-7-13(8-6-12)19-17(21)15-4-2-10-23-15/h1-10H,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROQLDIDSSOWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.